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Compound of Interest

Compound Name: Cobalt(II) iodide

CAS No.: 15238-00-3

Cat. No.: B095668

Get Quote

Executive Summary
Cobalt(II) iodide (CoI

) represents a prototypical layered halide utilized increasingly in two distinct domains: as a
magnetic van der Waals material in condensed matter physics and as a high-efficiency catalyst
in organic synthesis (C-H functionalization). Its efficacy in both fields is strictly governed by its
crystallographic purity.

This guide provides a definitive reference for the structural identification of anhydrous

-CoI

, distinguishing it from its hydrated polymorphs. It details the lattice parameters, theoretical X-
ray diffraction (XRD) signatures, and a self-validating protocol for anhydrous synthesis,
essential for researchers requiring high-fidelity starting materials.

Crystallographic Architecture
The physicochemical identity of CoI
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is defined by its polymorphism. The thermodynamically stable anhydrous form is the

-phase, which adopts the Cadmium Iodide (CdI

) structure type. This structure is characterized by strong ionic-covalent bonding within layers
and weak van der Waals forces between layers, making it susceptible to stacking faults and
intercalation.

Structural Hierarchy
Crystal System: Trigonal (Hexagonal axes)

Space Group:

(No. 164)

Pearson Symbol: hP3

Coordination: Co

occupies octahedral sites defined by six I

ions.

Lattice Parameters (Anhydrous -CoI )
The following parameters represent the consensus experimental values for pure, stoichiometric

-CoI

at 298 K.
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Parameter Value (Å / °) Description

3.96 ± 0.01 Å
Inter-atomic distance within the

Co-I layer.

6.65 ± 0.02 Å
Inter-layer spacing (stacking

axis).

90°
Orthogonal axes in the basal

plane.

120° Hexagonal angle.

1
Formula units per primitive unit

cell.

Unit Cell Volume ~90.3 Å Sensitive to hydrostatic

pressure and temperature.

Critical Insight: The

ratio (

) deviates from the ideal hexagonal close-packed ratio (1.633), indicating significant

layer polarization and repulsion between the large iodide anions across the van der

Waals gap.

Structural Visualization
The following diagram illustrates the logical hierarchy of the CoI

crystal structure.
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Crystal System: Trigonal

Space Group: P-3m1 (164)

Lattice: CdI2 Type Layered

Co (1a): (0, 0, 0)
Octahedral Coordination

I (2d): (1/3, 2/3, z)
z ≈ 0.25

Intralayer: Ionic-Covalent
Interlayer: van der Waals

Click to download full resolution via product page

Figure 1: Structural hierarchy of

-CoI

illustrating the relationship between space group symmetry and atomic positions.

X-Ray Diffraction (XRD) Profiling
For researchers synthesizing CoI

, XRD is the primary tool for validation. Below is the calculated powder diffraction profile for Cu
K

radiation (

Å) based on the standard lattice parameters (

Å,

Å).

Diagnostic Peak List (Simulated)
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Use this table to calibrate your diffractogram. Shifts in

usually indicate hydration (expansion of

-axis) or non-stoichiometry.

(h k l) Index d-spacing (Å)
2

Position (deg)

Relative
Intensity (

)

Diagnostic
Note

(0 0 1) 6.65 13.30° High

Primary indicator

of layer stacking

integrity.

(1 0 0) 3.43 25.96° Medium

Indicators of

intralayer order (

-axis).

(0 0 2) 3.33 26.79° High

Second order

basal plane

reflection.

(1 0 1) 3.05 29.28° Very High

Strongest

characteristic

peak.

(1 0 2) 2.39 37.65° Medium
Sensitive to

stacking faults.

(1 1 0) 1.98 45.78° Low
Pure intralayer

scattering.
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Expert Note - The Hydration Trap: Anhydrous

-CoI

is black. If your sample is green or pink, it has hydrated.

Green: Surface hydration.

Pink: Hexahydrate (CoI

).

XRD Consequence: Hydration inserts water into the van der Waals gap, massively

expanding the

-axis and shifting the (001) peak to much lower angles (

).

Experimental Protocol: Anhydrous Synthesis
Commercial CoI

is often partially hydrated. For strict catalytic or physical applications, de novo synthesis or
rigorous dehydration is required.

Method: Direct Reaction of Elements
This method yields high-purity

-CoI

crystals suitable for physical property measurement.

Reagents:
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Cobalt powder (99.9+%, reduced)

Iodine flakes (resublimed)

Workflow:

Stoichiometry: Mix Co and I

in a 1:2.05 molar ratio (slight excess Iodine compensates for sublimation loss).

Vessel: Place in a thick-walled quartz ampoule.

Evacuation: Pump to

Torr. Cryo-cool the mixture to prevent iodine sublimation during sealing. Flame seal.

Reaction: Heat to 450–500°C for 48 hours.

Purification: Create a temperature gradient. CoI

will crystallize in the cooler zone (black plates). Excess I

will condense at the far cold end.

Validated Synthesis Workflow

Step 1: Prep
Weigh Co + excess I2

(Glovebox)

Step 2: Seal
Evacuate Quartz Ampoule

(<10^-4 Torr)

Step 3: React
Furnace 500°C

48 Hours

Step 4: Gradient
Sublime excess I2
Crystallize CoI2

Step 5: Storage
Open in Ar Glovebox

(Hygroscopic!)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the synthesis of high-purity anhydrous Cobalt(II) Iodide.

Applications in Drug Development & Catalysis
While CoI

is a staple in magnetic physics, its role in organic synthesis is critical for drug development,
specifically in generating bioactive heterocycles.
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Carbonylation & Esterification
CoI

acts as a catalyst precursor for the oxidative esterification of aldehydes and the carbonylation
of alcohols. The iodide ligand plays a "non-innocent" role, often facilitating the oxidative
addition steps in the catalytic cycle.

Mechanism: Co(II) activates the carbonyl oxygen, while iodide acts as a nucleophilic shuttle.

Relevance: Used in synthesizing ester-based prodrugs.

C-H Activation (Bioactive Scaffolds)
Recent protocols utilize Co(III)-catalysis (generated in situ from CoI

+ oxidants) for C-H functionalization.

Target: Synthesis of isoquinolines and indoles.

Advantage: Cobalt offers a cheaper, less toxic alternative to Rhodium or Palladium catalysts

for constructing nitrogen-containing heterocycles common in FDA-approved therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cobalt(II) Iodide: Structural Architecture and
Physicochemical Characterization[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095668/docs#cobalt-ii-iodide-structural-architecture-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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